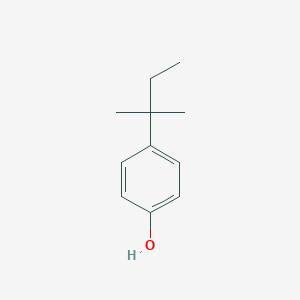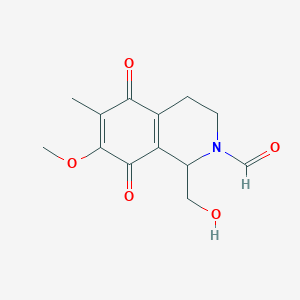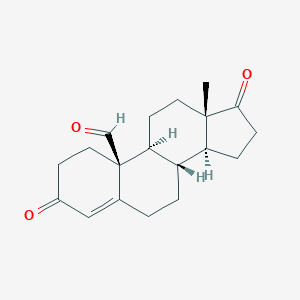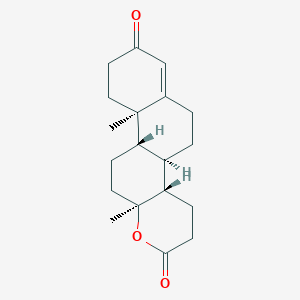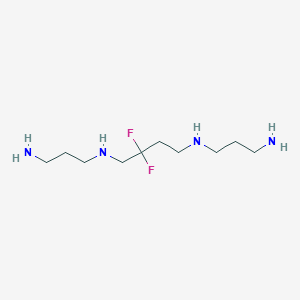
6,6-Difluorospermine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluorospermine is a synthetic polyamine that has gained significant attention in scientific research due to its unique properties. Polyamines are organic compounds that are essential for cell growth, proliferation, and differentiation. 6,6-Difluorospermine is a modified version of spermine, which is a naturally occurring polyamine in the human body.
Mechanism Of Action
The mechanism of action of 6,6-Difluorospermine involves its ability to interact with various cellular targets, including DNA, RNA, and proteins. It can induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. It can also regulate the expression of genes involved in inflammation and cell proliferation. Furthermore, 6,6-Difluorospermine can modulate the activity of enzymes involved in polyamine metabolism, leading to alterations in cellular polyamine levels.
Biochemical And Physiological Effects
6,6-Difluorospermine has been shown to have several biochemical and physiological effects. It can alter cellular polyamine levels, leading to changes in cell growth and proliferation. It can also induce oxidative stress and DNA damage, leading to cell death. Additionally, 6,6-Difluorospermine can modulate the activity of enzymes involved in polyamine metabolism, leading to alterations in cellular polyamine levels.
Advantages And Limitations For Lab Experiments
The advantages of using 6,6-Difluorospermine in lab experiments include its ability to selectively target cancer cells, its anti-inflammatory and neuroprotective properties, and its ability to modulate cellular polyamine levels. However, there are also limitations to using 6,6-Difluorospermine in lab experiments. It is a synthetic compound and may not accurately represent the effects of natural polyamines in the body. Additionally, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the research on 6,6-Difluorospermine. One potential application is in the treatment of cancer, where it can be used as a chemotherapeutic agent. Additionally, it may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is also needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods. Overall, 6,6-Difluorospermine has promising potential in various scientific research fields and warrants further investigation.
Scientific Research Applications
6,6-Difluorospermine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 6,6-Difluorospermine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has neuroprotective effects and can prevent neuronal cell death.
properties
CAS RN |
111397-41-2 |
|---|---|
Product Name |
6,6-Difluorospermine |
Molecular Formula |
C10H24F2N4 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
N,N'-bis(3-aminopropyl)-2,2-difluorobutane-1,4-diamine |
InChI |
InChI=1S/C10H24F2N4/c11-10(12,9-16-7-2-5-14)3-8-15-6-1-4-13/h15-16H,1-9,13-14H2 |
InChI Key |
YJYKTXUYOGVQAF-UHFFFAOYSA-N |
SMILES |
C(CN)CNCCC(CNCCCN)(F)F |
Canonical SMILES |
C(CN)CNCCC(CNCCCN)(F)F |
Other CAS RN |
111397-41-2 |
synonyms |
6,6-difluorospermine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)
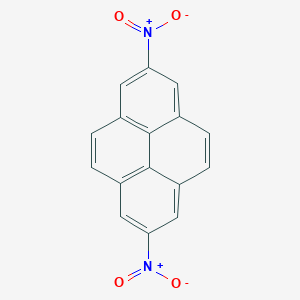
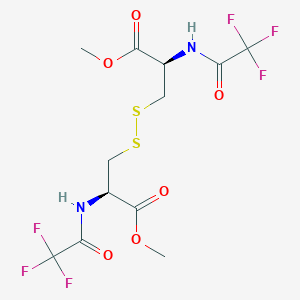
![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
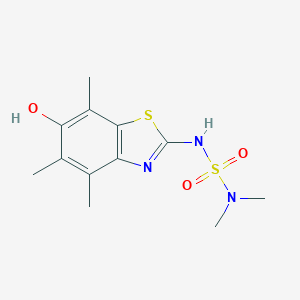
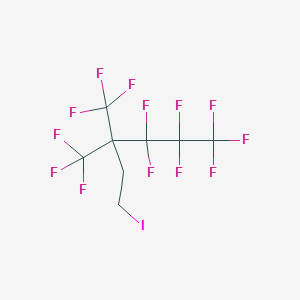
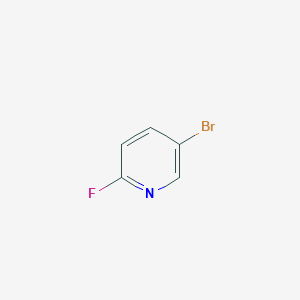
![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
